![molecular formula C11H11F B2477393 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane CAS No. 271767-84-1](/img/structure/B2477393.png)

1-(4-Fluorophenyl)bicyclo[1.1.1]pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

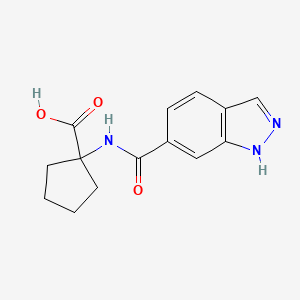

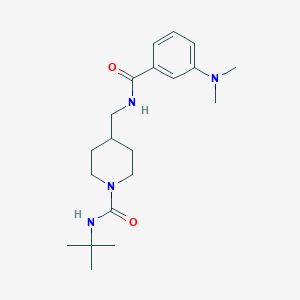

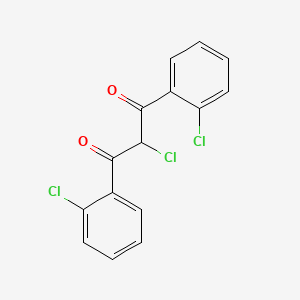

“1-(4-Fluorophenyl)bicyclo[1.1.1]pentane” is a fluoro-bicyclo[1.1.1]pentane (19F-BCP) compound . It has been developed as a result of more than 20 years of trials . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .

Synthesis Analysis

A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . This approach involves the use of a continuous flow process to generate [1.1.1]propellane on demand . Additionally, a metal-free strategy has been used to synthesize 1-perfluoroalkyl-3-heteroaryl bicyclo pentanes using an electron donor–acceptor (EDA) complex for the perfluoroalkylation of [1.1.1]propellane .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core, which is a small, 3-dimensional, strained ring structure . This core has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the generation of [1.1.1]propellane and the subsequent derivatization into various bicyclo[1.1.1]pentane (BCP) species . Additionally, the synthesis involves the perfluoroalkylation of [1.1.1]propellane .Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . These properties have been fine-tuned by incorporating a fluorine atom into organic molecules . This incorporation adjusts the acidity/basicity of the neighboring functional groups and controls the conformation .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound closely related to 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane, has been developed, highlighting its significance in the manufacture of non-steroidal anti-inflammatory materials. This synthesis addresses the challenges associated with previous methods, such as the high cost and toxic nature of certain reagents, by utilizing methyl nitrite and 2-fluoro-4-bromoaniline. This method offers a scalable approach for producing fluorinated biphenyl compounds, which are crucial intermediates in various chemical syntheses (Qiu, Gu, Zhang, & Xu, 2009).

Applications in Material Science

The study of methylene-linked liquid crystal dimers, including compounds structurally similar to this compound, reveals their potential applications in creating advanced materials. These dimers exhibit unique mesophases, such as the twist-bend nematic phase, offering insights into the design of novel liquid crystalline materials with potential uses in displays and optical devices (Henderson & Imrie, 2011).

Fluorophores and Molecular Imaging

The toxicity of organic fluorophores, including fluorophenyl compounds, has been reviewed with a focus on their application in molecular imaging. This research emphasizes the balance between the potential diagnostic benefits of fluorophores in cancer detection and their associated toxicological risks. It highlights the need for thorough evaluation of fluorophores to ensure patient safety during imaging procedures (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).

Environmental and Material Applications

The application of esters of phosphoric acid with tricyclic alcohols, which include fluorophenyl bicyclopentane derivatives, as antiwear additives in synthetic lubricating oils, has been explored. These compounds outperform traditional esters in terms of lubricity and resistance to oxidation, indicating their value in improving the performance and longevity of synthetic lubricants (Barabanova, Ivanov, Kossova, & Akimova, 1976).

Orientations Futures

The future directions in the research of “1-(4-Fluorophenyl)bicyclo[1.1.1]pentane” and similar compounds could involve further exploration of their physicochemical properties and potential applications in medicinal chemistry . Additionally, the development of more practical and scalable approaches to these compounds could be a focus of future research .

Mécanisme D'action

- The primary target of 19F-BCP is not well-documented in the literature. However, we know that it has been studied for over 20 years, and a practical scalable approach to its synthesis has been developed .

- The core structure of 19F-BCP was even incorporated into the anti-inflammatory drug Flurbiprofen, replacing the fluorophenyl ring .

Target of Action

Propriétés

IUPAC Name |

1-(4-fluorophenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHODNSOEEVPBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2477312.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)

![3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2477321.png)

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)

![N-(4-fluorobenzyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2477328.png)